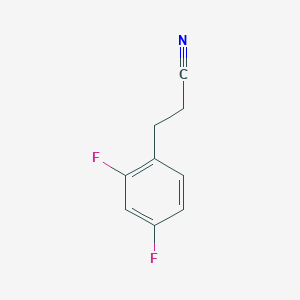

3-(2,4-Difluorophenyl)propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-difluorophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKILQGEDNVHKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593026 | |

| Record name | 3-(2,4-Difluorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134672-74-5 | |

| Record name | 3-(2,4-Difluorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2,4 Difluorophenyl Propanenitrile and Analogues

Strategic Approaches to Fluorinated Propanenitrile Derivatives

The formation of the C-F bond is a key transformation in organofluorine chemistry. springernature.com Strategic approaches to achieve this can be broadly categorized based on the nature of the fluorine source and the reaction mechanism. These include nucleophilic, electrophilic, and radical fluorination methods, each with distinct advantages and applications in the synthesis of complex fluorinated targets. springernature.comnumberanalytics.com

Nucleophilic substitution is a fundamental reaction type where a nucleophile replaces a leaving group. In the context of synthesizing fluorinated aryl systems, this often involves either introducing a fluorine atom onto an aromatic ring via a nucleophilic source (nucleophilic fluorination) or using a fluorinated aryl compound as a substrate for substitution by a different nucleophile. bits-pilani.ac.inmasterorganicchemistry.com

In a typical nucleophilic aromatic substitution (NAS) reaction, the aromatic ring must be "activated" by electron-withdrawing groups, which makes it electron-poor and susceptible to attack by a nucleophile. masterorganicchemistry.com The reaction generally proceeds through a negatively charged intermediate. masterorganicchemistry.com For the synthesis of compounds like 3,4-difluorobenzonitrile, a precursor to many fluorinated molecules, a nucleophilic substitution reaction can be employed where chlorine atoms on a dichlorobenzonitrile ring are replaced by fluorine using a fluoride (B91410) salt like potassium fluoride (KF). google.com

Alternatively, a fluorinated aryl halide can serve as the substrate. For instance, a common route to aryl propanenitriles involves the SN2 reaction between a benzyl (B1604629) halide and a cyanide source. chemicalbook.comgoogle.com In this bimolecular process, the cyanide nucleophile attacks the electrophilic carbon atom bonded to the halogen, displacing the halide ion in a single, concerted step. bits-pilani.ac.inlibretexts.org The efficiency of SN2 reactions is influenced by the substrate, the nucleophile's strength, the leaving group's ability, and the solvent. bits-pilani.ac.in Polar aprotic solvents are often favored as they solvate the cation, leaving the nucleophile more reactive. ksu.edu.sa

A relevant example is the synthesis of 3-(3-Fluorophenyl)propanenitrile (B1313067), where 3-fluorophenethyl bromide is treated with sodium cyanide in dimethylformamide (DMF) to yield the desired product. chemicalbook.com

Table 1: Nucleophilic Substitution Reaction Example

| Reactant | Reagent | Solvent | Product | Yield |

|---|

Electrophilic fluorination provides a complementary strategy to nucleophilic methods, involving the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F+"). wikipedia.org This approach is particularly useful for synthesizing molecules where nucleophilic substitution is challenging. researchgate.net While elemental fluorine (F₂) can be used, its high reactivity and handling difficulties have led to the development of safer and more selective reagents, particularly those containing a nitrogen-fluorine (N-F) bond. wikipedia.orgresearchgate.net

These N-F reagents can be neutral or cationic and are designed with electron-withdrawing groups attached to the nitrogen to reduce the electron density on the fluorine atom, thereby enhancing its electrophilicity. wikipedia.orgyoutube.com Prominent examples of these reagents have been developed over the years, offering a range of fluorinating strengths. researchgate.net

Table 2: Common Electrophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Type |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Neutral wikipedia.org |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic wikipedia.org |

A key application of this strategy is the fluorination of carbon atoms adjacent to electron-withdrawing groups, such as nitriles. researchgate.net The acidic proton at the benzylic position can be removed with a base to generate a carbanion, which then acts as the nucleophile, attacking the electrophilic fluorine of a reagent like Selectfluor® to form the C-F bond. researchgate.net This methodology has been demonstrated on various para-substituted benzylic substrates. researchgate.net The mechanism of electrophilic fluorination is complex and can be influenced by factors such as the solvent and the reagent's counterion. nih.gov

Radical fluorination has emerged as an increasingly powerful method for C-F bond formation, valued for its mild reaction conditions and high specificity. springernature.com This approach involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org Historically, the use of highly reactive sources like fluorine gas (F₂) or xenon difluoride (XeF₂) limited the method's development. wikipedia.org A significant breakthrough came with the discovery that electrophilic N-F reagents, such as NFSI and Selectfluor®, could also serve as competent fluorine atom sources for radical intermediates. wikipedia.org

This discovery led to a renaissance in the field, with various methodologies being developed to generate the necessary radical intermediates. wikipedia.org These methods include:

Decarboxylative Fluorination: Radicals are generated from carboxylic acids, often using metal catalysts (like silver or manganese) or photoredox catalysis. wikipedia.org

Fluorination of Boronic Acid Derivatives: Arylboronic acids can be converted to their corresponding aryl fluorides. thermofisher.com

C(sp³)–H Fluorination: One of the major advantages of radical fluorination is its ability to directly convert remote C-H bonds to C-F bonds, a transformation that is challenging via other methods. wikipedia.org

More recently, a third generation of radical fluorinating agents, N-fluoro-N-arylsulfonamides (NFASs), has been developed. springernature.com These reagents are designed to have weaker N-F bonds, allowing them to function efficiently under mild radical conditions while minimizing undesired side reactions. springernature.com

Controlling stereochemistry is a critical aspect of modern organic synthesis, particularly for pharmaceutical applications. In the synthesis of fluorinated propanenitrile analogues, stereoselective pathways are employed to control the spatial arrangement of atoms at chiral centers.

For example, in the synthesis of fluorinated piperidine (B6355638) analogues, the relative stereochemistry at the C3 and C4 positions was controlled through different reaction pathways. A nucleophilic substitution of a fluoroarene with a deprotonated 3-methyl-4-piperidinenitrile was used to stereoselectively produce the (3R,4R)-isomer. researchgate.net This demonstrates how the choice of reaction mechanism can dictate the stereochemical outcome when creating a C-C bond adjacent to a nitrile group in the presence of a fluorinated ring. researchgate.net

Electrophilic fluorination can also be rendered stereoselective. wikipedia.org By carefully choosing the substrate and reaction conditions, it is possible to influence the direction from which the fluorinating agent approaches the nucleophile. For instance, the electrophilic fluorination of glycals with Selectfluor® leads to selective fluorination at the 2-position, and the stereochemical outcome can be improved by a judicious choice of protecting groups on the substrate. nih.gov Similarly, Suzuki-Miyaura reactions of (Z)-3-aryl-3-chloropropenals have been used for the stereoselective synthesis of unsymmetrical 3,3-diarylpropenals, which are precursors to other complex molecules. researchgate.net

Precursor-Based Synthesis Routes

In addition to building the fluorinated aryl system from scratch, many synthetic routes rely on modifying existing precursors that already contain the core structure.

Cinnamic acids and their derivatives are versatile precursors in organic synthesis due to the reactivity of their carboxylic acid, phenyl ring, and alkene functionalities. nih.govnih.gov These compounds can be synthesized through various methods, including the Knoevenagel condensation between an aldehyde and malonic acid or the Perkin reaction. nih.govmdpi.com

A synthetic route from a substituted cinnamic acid to a propanenitrile derivative like 3-(2,4-Difluorophenyl)propanenitrile would typically involve two key transformations:

Reduction of the Alkene: The carbon-carbon double bond of the cinnamic acid derivative needs to be reduced to a single bond to form the propane (B168953) backbone.

Conversion of the Carboxylic Acid to a Nitrile: The carboxylic acid group must be transformed into a nitrile group. This can be achieved through a multi-step process, for example, by converting the acid to a primary amide, followed by dehydration.

The synthesis of various cinnamic acid derivatives has been extensively studied, including those with fluoro-substituents on the phenyl ring. For instance, substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile (B1301987) have been prepared and characterized. researchgate.net The derivatization of these well-established precursors provides a reliable pathway to more complex target molecules.

Reactions Involving Difluorobenzaldehyde Derivatives

The synthesis of arylpropanenitriles can often commence from corresponding benzaldehyde (B42025) derivatives. For this compound, the logical starting material is 2,4-difluorobenzaldehyde (B74705). This pathway typically involves a two-step process: the formation of a carbon-carbon double bond via condensation, followed by reduction.

One common approach is the Knoevenagel condensation of 2,4-difluorobenzaldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686). The resulting intermediate, a substituted acrylonitrile, is then hydrogenated to yield the saturated propanenitrile.

Reaction Scheme Example:

Condensation: 2,4-Difluorobenzaldehyde reacts with ethyl cyanoacetate in the presence of a base (e.g., piperidine) to form ethyl 2-cyano-3-(2,4-difluorophenyl)acrylate.

Reduction & Decarboxylation: The acrylate (B77674) intermediate is subsequently reduced, often using catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) or a chemical reducing agent like sodium borohydride. This step reduces the double bond. If ethyl cyanoacetate is used, subsequent hydrolysis and decarboxylation are needed to arrive at the final propanenitrile. Using malononitrile simplifies the process as the second cyano group can be removed under specific reduction conditions.

Another related method is the Wittig or Horner-Wadsworth-Emmons reaction, where 2,4-difluorobenzaldehyde reacts with a cyanomethylphosphonate ester to form (2,4-Difluorophenyl)acrylonitrile. Subsequent catalytic hydrogenation of the double bond yields this compound.

These methods are versatile, but reaction conditions must be carefully controlled to optimize yields and prevent side reactions.

Preparation from Related Halogenated Propanenitriles

A highly effective and direct method for synthesizing this compound involves the nucleophilic substitution of a suitable halogenated precursor. This approach typically utilizes a (2,4-difluorophenyl)ethyl halide, such as 1-(2-bromoethyl)-2,4-difluorobenzene, which is reacted with a cyanide salt.

This reaction is a classic example of an SN2 mechanism, where the cyanide ion (CN⁻) acts as a nucleophile, displacing the halide (e.g., Br⁻) from the ethyl side chain. The efficiency of the reaction is dependent on the solvent, temperature, and the nature of the cyanide salt.

A typical procedure involves dissolving the halogenated precursor in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can effectively solvate the cation of the cyanide salt (e.g., Na⁺ or K⁺) while leaving the cyanide anion highly reactive. chemicalbook.com

| Parameter | Condition | Purpose |

| Substrate | 1-(2-Bromoethyl)-2,4-difluorobenzene | Electrophile |

| Reagent | Sodium Cyanide (NaCN) | Nucleophile (Cyanide Source) |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent to facilitate SN2 reaction |

| Temperature | 60-80 °C | To provide activation energy for the reaction |

| Atmosphere | Inert (e.g., Argon) | To prevent side reactions with atmospheric moisture or oxygen |

This method is often preferred for its high yield and operational simplicity. For instance, a similar synthesis of 3-(3-fluorophenyl)propanenitrile from 3-fluorophenethyl bromide using sodium cyanide in DMF at 60°C has been reported to achieve yields as high as 87%. chemicalbook.com

Advanced Synthetic Techniques

Beyond classical methods, advanced synthetic techniques offer novel pathways for constructing fluorinated aromatic compounds, including the formation of the carbon-fluorine bond itself or the development of highly efficient one-pot procedures.

Transition Metal-Catalyzed Methodologies for C-F Bond Formation

The formation of a carbon-fluorine (C-F) bond on an aromatic ring is a challenging transformation in organic chemistry. nih.gov Transition metal catalysis has emerged as a powerful tool to achieve this. beilstein-journals.orgnih.gov While this compound is more commonly synthesized from already fluorinated starting materials, it is conceptually possible to introduce the fluorine atoms onto a non-fluorinated precursor, such as 3-(2,4-dichlorophenyl)propanenitrile, using these advanced methods.

Palladium-catalyzed fluorination is a prominent example. nih.gov The general mechanism involves the oxidative addition of an aryl halide or triflate to a Pd(0) complex. This is followed by a ligand exchange with a fluoride source, and the final C-F bond is formed through reductive elimination from the resulting arylpalladium(II) fluoride complex. nih.gov

Key components of this catalytic cycle include:

Palladium Catalyst: A Pd(0) source, often generated in situ.

Ligand: Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald's biaryl phosphine ligands like BrettPhos) are crucial for facilitating the reductive elimination step, which is often the most difficult part of the cycle. nih.gov

Fluoride Source: Alkali metal fluorides (e.g., CsF) or silver(I) fluoride (AgF) are commonly used. The low solubility and high lattice energy of many fluoride salts can present challenges. organicreactions.org

| Catalyst System | Precursor Type | Fluoride Source | Key Feature |

| Pd(0) / Biaryl Phosphine Ligands | Aryl Halides, Aryl Triflates | CsF, TBAF | Enables C-F reductive elimination from Pd(II) complexes. nih.gov |

| Rhodium/Iridium Catalysts | Allylic/Benzylic Precursors | AgF, TBAF | Effective for C(sp³)–F bond formation. uiowa.edu |

| Silver (Ag) Mediated | Aryl Stannanes, Aryl Boronic Acids | Selectfluor®, AgF | Stoichiometric or catalytic use of silver salts for fluorination. nih.gov |

These methods provide a route to fluorinated aromatics that might otherwise be difficult to access, offering a complementary approach to traditional synthetic pathways. organicreactions.org

Aryne-Mediated Syntheses of Fluorinated Aromatic Compounds

Arynes are highly reactive intermediates derived from aromatic rings by the formal removal of two adjacent substituents. Their high reactivity can be harnessed in cycloaddition reactions and nucleophilic trappings to rapidly construct complex aromatic systems.

The synthesis of fluorinated compounds via arynes can be approached in several ways. One method involves generating a fluorinated aryne and trapping it with a suitable reagent. For example, 4-fluorobenzyne could be generated from 1-bromo-2,4-difluorobenzene (B57218) via treatment with a strong base like lithium diisopropylamide (LDA). The subsequent reaction of this aryne with a nucleophile containing the propanenitrile side-chain synthon could, in principle, lead to the desired product. However, controlling the regioselectivity of the nucleophilic addition to the unsymmetrical aryne is a significant challenge.

A second approach involves the reaction of a non-fluorinated aryne with a fluorinating agent. Research in this area is ongoing, aiming to develop methods where a fluorine atom is directly incorporated during the trapping of the aryne intermediate. The complexity and high reactivity of arynes mean these methods are typically employed for specialized applications rather than large-scale synthesis of simple structures like this compound.

One-Pot Reaction Optimization in Nitrile Synthesis

One-pot reactions, where multiple synthetic steps are performed in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. rsc.org Several one-pot strategies are applicable to the synthesis of nitriles, including this compound.

One such strategy is the direct conversion of an aldehyde to a nitrile. While the direct conversion of 2,4-difluorobenzaldehyde would yield 2,4-difluorobenzonitrile (B34149), multi-step one-pot sequences can be designed to build the full propanenitrile structure. For example, a one-pot process could involve:

Aldol Condensation: Reaction of 2,4-difluorobenzaldehyde with acetone (B3395972) to form an α,β-unsaturated ketone.

Michael Addition: Addition of a cyanide source (e.g., TMSCN) to the unsaturated ketone.

Reduction: In-situ reduction of the ketone functionality.

Alternatively, a one-pot conversion of 2,4-difluorophenylethanol could be envisioned. The alcohol could be converted to the corresponding bromide in situ using a reagent like PBr₃, followed by the addition of a cyanide salt to the same reaction vessel to perform the nucleophilic substitution, thus telescoping two separate steps into a single operation. The development of such optimized, multi-component reactions is a key area of modern synthetic chemistry. nih.govpnu.ac.ir

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopic Analysis

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) results in spectra that are unique to the compound's structure, acting as a molecular "fingerprint."

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The analysis of 3-(2,4-Difluorophenyl)propanenitrile reveals characteristic absorption bands corresponding to its aliphatic nitrile and difluorophenyl components. The nitrile group (C≡N) exhibits a sharp and intense stretching vibration, a feature that is easily identifiable in the infrared spectrum. spectroscopyonline.com For saturated aliphatic nitriles, this absorption typically appears in the range of 2260–2240 cm⁻¹. spectroscopyonline.com

The aromatic part of the molecule gives rise to several distinct bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring typically produce a series of bands in the 1625–1400 cm⁻¹ region. asianjournalofphysics.com The presence of fluorine substituents on the ring influences the positions and intensities of these absorptions. Furthermore, the strong C-F stretching vibrations are expected to appear in the fingerprint region, generally between 1300 cm⁻¹ and 1100 cm⁻¹. The aliphatic -CH₂-CH₂- chain contributes C-H stretching vibrations just below 3000 cm⁻¹ and CH₂ bending (scissoring) vibrations around 1450 cm⁻¹. ontosight.ai

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Structural Unit | Intensity |

|---|---|---|---|

| ~3100–3000 | C-H Stretch | Aromatic Ring | Medium-Weak |

| ~2950–2850 | C-H Stretch | Aliphatic -CH₂- | Medium |

| ~2250 | C≡N Stretch | Nitrile | Strong, Sharp |

| ~1610, 1510 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~1450 | C-H Bend (Scissoring) | Aliphatic -CH₂- | Medium |

Data are estimated based on characteristic frequencies of 2,4-difluorobenzonitrile (B34149) and propanenitrile derivatives. spectroscopyonline.comasianjournalofphysics.com

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. The C≡N stretching vibration in nitriles is also Raman active, often appearing as a strong band. nih.gov Symmetrically substituted aromatic ring vibrations, which may be weak in the IR spectrum, can be strong in the Raman spectrum. For instance, the ring "breathing" mode of the difluorophenyl group is expected to be a prominent feature. researchgate.net The aliphatic C-H stretching and bending modes are also observable in the Raman spectrum. researchgate.net Detailed analysis of the Raman spectrum of the related molecule 2,4-difluorobenzonitrile shows characteristic bands for C-F and C-CN vibrations that aid in the complete spectral assignment. asianjournalofphysics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, it provides information on the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aliphatic and aromatic protons. The two methylene (B1212753) groups (-CH₂-CH₂-CN) form an A₂B₂ spin system, which theoretically should appear as two complex multiplets. However, they often resolve into two triplets due to similar coupling constants. The methylene group adjacent to the electron-withdrawing nitrile group (Hα) is expected to be downfield from the benzylic methylene group (Hβ). Based on data for propanenitrile, the Hα protons appear around 2.3-2.4 ppm, and the benzylic protons (Hβ) would be shifted further downfield by the aromatic ring to approximately 2.9-3.0 ppm. chemicalbook.com

The aromatic region will display a more complex pattern due to spin-spin coupling between the protons and with the two fluorine atoms. The three aromatic protons (H-3, H-5, H-6) are chemically non-equivalent. The signals are expected between 6.8 and 7.4 ppm. The proton ortho to two fluorine atoms (H-3) would likely be a triplet of doublets, the proton between a hydrogen and a fluorine (H-5) a doublet of doublets of doublets, and the proton ortho to one fluorine (H-6) a doublet of doublets. organicchemistrydata.org

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| -CH₂-CN (Hα) | ~2.6 | Triplet (t) | ³JHH ≈ 7 Hz |

| Ar-CH₂- (Hβ) | ~2.9 | Triplet (t) | ³JHH ≈ 7 Hz |

Data are estimated based on general principles and data from analogous structures. chemicalbook.com

The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The nitrile carbon (C≡N) is characteristically found downfield, around 118-120 ppm. The two aliphatic carbons, Cα and Cβ, are expected in the range of 15-35 ppm.

The six aromatic carbons will appear between approximately 104 and 165 ppm. The carbons directly bonded to fluorine (C-2 and C-4) will show large one-bond carbon-fluorine coupling constants (¹JCF) and will be shifted significantly downfield due to the electronegativity of fluorine. magritek.com The other aromatic carbons will also exhibit smaller two-, three-, or four-bond couplings to the fluorine atoms (ⁿJCF), which can aid in their definitive assignment. mdpi.com Specifically, C-2 and C-4 are expected to be doublets with large ¹JCF values, while the other carbons (C-1, C-3, C-5, C-6) will appear as doublets or doublets of doublets with smaller coupling constants. magritek.com

Table 3: Predicted ¹³C NMR Chemical Shift Ranges and Key Couplings

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|

| -CH₂-CN (Cα) | ~15-20 | - |

| Ar-CH₂- (Cβ) | ~25-30 | - |

| Ar-CH (C-3, C-5, C-6) | ~104-135 | C-F coupling present |

| C≡N | ~118-120 | - |

| Ar-C (ipso, C-1) | ~120-125 | C-F coupling present |

Data are estimated based on general principles and data from analogous structures. magritek.comorganicchemistrydata.org

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The spectrum for this compound is expected to show two distinct signals, as the fluorine atoms at the C-2 and C-4 positions are in different chemical environments.

The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment. biophysics.org For fluorobenzenes, chemical shifts are typically reported relative to CFCl₃ (0 ppm). The fluorine at C-2 (ortho to the propylnitrile group) and the fluorine at C-4 (para to the propylnitrile group) will have different chemical shifts. These signals will appear as complex multiplets due to coupling with the aromatic protons (ⁿJHF) and potentially a very small long-range coupling to each other. Typical chemical shifts for aryl fluorides fall within the range of -100 to -140 ppm. colorado.edu The specific shifts would allow for definitive confirmation of the 2,4-substitution pattern on the phenyl ring. mdpi.com

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

For the compound this compound, a comprehensive analysis of its solid-state structure through SC-XRD would be essential to understand its molecular geometry and the non-covalent interactions that dictate its crystal packing. However, at present, detailed crystallographic data for this compound is not publicly available in the searched resources. The following sections outline the type of detailed structural information that would be obtained from such an analysis.

Analysis of Molecular Conformation and Torsion Angles

The conformation of a molecule describes the spatial arrangement of its atoms, which can be defined by the torsion angles (or dihedral angles) between different parts of the molecule. For this compound, key torsion angles would include those describing the rotation around the bonds connecting the phenyl ring, the propyl chain, and the nitrile group. Analysis of these angles would reveal the preferred three-dimensional shape of the molecule in the solid state.

A hypothetical data table for the key torsion angles of this compound is presented below. The actual values would be determined from the refinement of the crystal structure data.

| Torsion Angle | Atoms Involved | Angle (°) |

| τ1 | C(ar)-C(ar)-C(α)-C(β) | Value |

| τ2 | C(ar)-C(α)-C(β)-C(γ) | Value |

| τ3 | C(α)-C(β)-C(γ)-N | Value |

| Note: This table represents a template of the data that would be generated from an SC-XRD analysis. "ar" refers to an aromatic carbon, and α, β, γ refer to the carbon atoms of the propanenitrile chain starting from the one attached to the ring. |

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal is directed by a variety of non-covalent interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of the solid material.

A hypothetical data table for potential hydrogen bonds is shown below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| C-H···N | Value | Value | Value | Value |

| C-H···F | Value | Value | Value | Value |

| Note: This table is illustrative. D represents the donor atom and A represents the acceptor atom. |

The difluorophenyl ring in this compound is an aromatic system that can participate in π-π stacking interactions. nih.govrsc.org These interactions occur when aromatic rings are packed in a face-to-face or offset (displaced) manner. The presence of electron-withdrawing fluorine atoms on the phenyl ring can influence the nature of these interactions, potentially leading to favorable electrostatic complementarity between the π-systems of adjacent molecules. nih.gov The analysis of the crystal structure would determine the geometry of any π-π stacking, including the centroid-to-centroid distance between the rings and the slip angle (for offset stacking).

A hypothetical data table for π-π stacking parameters is provided below.

| Interacting Rings | Centroid-Centroid Distance (Å) | Perpendicular Distance (Å) | Slip Angle (°) |

| Ring(i)···Ring(j) | Value | Value | Value |

| Note: This table is a template for the data that would be obtained from an SC-XRD analysis. |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org For 3-(2,4-Difluorophenyl)propanenitrile, DFT calculations offer insights into its optimized geometry and the distribution of its frontier molecular orbitals.

Geometry Optimization and Energetic Profiles

Geometry optimization is a critical step in computational chemistry that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy. arxiv.org For a related compound, 3-{(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl}propanenitrile, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to optimize the molecular structure and compare it with experimental data from X-ray crystallography. nih.govresearchgate.net Such studies help in understanding the stability and conformational preferences of the molecule. The energetic profiles, derived from these calculations, can reveal the relative stabilities of different isomers or conformers. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. libretexts.orgwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. malayajournal.orgresearchgate.netwuxibiology.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from a low-energy HOMO to a high-energy LUMO. For the aforementioned related dichlorophenyl derivative, the HOMO-LUMO energy gap was determined to understand its charge transfer characteristics. nih.gov

Natural Bond Orbital (NBO) Analysis for Electronic Structure Insights

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and the delocalization of electron density within a molecule. researchgate.netnih.govwikipedia.orgwisc.eduwisc.edu It provides a detailed picture of the Lewis-like bonding patterns. For molecules with complex electronic systems, NBO analysis can identify the key donor-acceptor interactions that contribute to their stability. nih.gov For instance, in a study of a different complex molecule, NBO analysis revealed significant stabilization energies arising from π → σ* electronic transitions. researchgate.net

Hirshfeld Surface Analysis and Interaction Energy Calculations

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in the crystalline state. nih.govscirp.org It provides a graphical representation of how molecules interact with their neighbors in a crystal lattice.

Mapping Intermolecular Interactions in the Crystalline State

By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify regions of close contact between molecules, which correspond to intermolecular interactions such as hydrogen bonds and van der Waals forces. nih.govnih.gov For the related dichlorophenyl compound, Hirshfeld surface analysis was instrumental in visualizing the various intermolecular contacts that stabilize the crystal structure. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactive behavior towards charged species. dtic.mil The MEP map is color-coded to identify regions of varying electron density; typically, red indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential) prone to nucleophilic attack. Green and yellow areas represent regions with near-zero or neutral potential. orientjchem.orgresearchgate.net

For aromatic compounds containing electronegative atoms, the MEP map reveals distinct reactive sites. In molecules containing a fluorophenyl group, such as the related compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), the MEP analysis shows that the most negative potential is localized around the electronegative nitrogen and oxygen atoms of the heterocyclic ring, identifying them as the primary sites for electrophilic interaction. ajchem-a.com Conversely, the hydrogen atoms of the phenyl rings typically exhibit a positive potential. bhu.ac.in

In the case of this compound, the MEP surface would be expected to show a significant negative potential (red or yellow region) around the nitrogen atom of the nitrile (-CN) group, due to its high electronegativity and lone pair of electrons. This region represents the most likely site for electrophilic attack. The fluorine atoms on the phenyl ring, also being highly electronegative, would contribute to the negative potential landscape on the aromatic ring surface. The hydrogen atoms of the propanenitrile chain and the phenyl ring would exhibit positive potential (blue regions), marking them as potential sites for nucleophilic interaction. nih.govnih.gov This analysis is fundamental for predicting intermolecular interactions and the regioselectivity of chemical reactions. ajchem-a.com

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Nonlinear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics, including frequency conversion and optical switching. nih.gov Computational DFT methods are widely employed to predict the NLO properties of organic molecules by calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). pku.edu.cnjksus.orgresearchgate.net A high value of first-order hyperpolarizability is indicative of a significant NLO response. orientjchem.org

The computed NLO properties for the related compound, 3-fluoro-4-methylbenzonitrile (B68015), are presented below. These values suggest that substituted benzonitriles possess notable NLO activity, making them promising candidates for further investigation in materials science. orientjchem.org

| Parameter | Calculated Value for 3-fluoro-4-methylbenzonitrile orientjchem.org |

|---|---|

| Dipole Moment (μ) | 2.035 Debye |

| Mean Polarizability (α) | -0.813 x 10-23 esu |

| First-Order Hyperpolarizability (β) | 1.445 x 10-30 esu |

Computational Approaches to Chemical Reactivity Prediction

Computational chemistry offers robust methods for predicting the chemical reactivity of molecules through the analysis of their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. ajchem-a.compreprints.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

DFT calculations performed on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a molecule also containing a fluorophenyl moiety, provide insight into the expected electronic properties and reactivity of such compounds. The calculated FMO energies and derived reactivity descriptors for this related molecule are summarized in the table below. ajchem-a.com The HOMO-LUMO gap of 4.4815 eV suggests that the molecule possesses good kinetic stability. ajchem-a.com

| Parameter | Formula | Calculated Value for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (eV) ajchem-a.com |

|---|---|---|

| EHOMO | - | -6.5743 |

| ELUMO | - | -2.0928 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4815 |

| Ionization Potential (I) | -EHOMO | 6.5743 |

| Electron Affinity (A) | -ELUMO | 2.0928 |

| Electronegativity (χ) | (I + A) / 2 | 4.3335 |

| Chemical Hardness (η) | (I - A) / 2 | 2.2407 |

| Chemical Softness (S) | 1 / (2η) | 0.2231 |

| Electrophilicity Index (ω) | χ2 / (2η) | 4.1895 |

Chemical Reactivity and Transformation Pathways

Reactions at the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This inherent reactivity allows for several important transformations.

Nucleophilic Addition Reactions to the Cyano Moiety

The electrophilic carbon atom of the nitrile group is a key site for nucleophilic attack. libretexts.org This reactivity is analogous to that of a carbonyl group. libretexts.org Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the cyano carbon to form imine anions, which upon hydrolysis, yield ketones. libretexts.orgchemistrysteps.com Weaker nucleophiles typically require acid catalysis to activate the nitrile group by protonating the nitrogen, thereby increasing the electrophilicity of the carbon. ucalgary.ca

Another significant nucleophilic addition is the reaction with cyanide ions, often from a source like hydrogen cyanide (HCN) or potassium cyanide (KCN), which is a common method for synthesizing cyanohydrins from aldehydes and ketones. chemguide.co.uklibretexts.org While this is a reaction of carbonyls to form nitriles, the reverse principle of nucleophilic attack on the nitrile carbon is fundamental.

Table 1: Examples of Nucleophilic Addition Reactions at the Nitrile Group

| Nucleophile | Reagent(s) | Intermediate | Final Product |

| Hydride ion | LiAlH₄ | Imine anion | Primary amine |

| Grignard Reagent | R-MgX, then H₃O⁺ | Imine salt | Ketone |

| Hydroxide ion | NaOH, H₂O | Imidate | Carboxylate |

| Water (acid-catalyzed) | H₃O⁺, Δ | Amide | Carboxylic acid |

Hydrolysis Reactions to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to form carboxylic acids or their corresponding salts. chemistrysteps.com This transformation can be achieved under either acidic or basic conditions. libretexts.orglibretexts.org

In acid-catalyzed hydrolysis, the nitrile is typically heated with a strong acid like sulfuric or hydrochloric acid. vaia.comvedantu.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgvedantu.com The protonation of the nitrile nitrogen makes the carbon atom more susceptible to nucleophilic attack by water. youtube.com

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide. youtube.com This reaction initially forms a carboxylate salt and ammonia. libretexts.org To obtain the free carboxylic acid, a subsequent acidification step is necessary. libretexts.orgvedantu.com

Reduction Reactions of Nitriles

The nitrile group can be reduced to a primary amine. chemistrysteps.com A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is commonly used for this transformation. libretexts.orglibretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon of the cyano group. libretexts.orglibretexts.org Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like nickel, is another method for the reduction of nitriles. google.com

Reactions on the Difluorophenyl Moiety

The difluorophenyl ring is the other major site of reactivity in 3-(2,4-Difluorophenyl)propanenitrile. The fluorine atoms are strong electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.org However, the presence of the two fluorine atoms, which are deactivating groups, makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. total-synthesis.com These reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, typically require harsh conditions to proceed. wikipedia.orgmasterorganicchemistry.com

The fluorine atoms are ortho, para-directing, but their deactivating effect dominates. The propanenitrile substituent is also a deactivating group and a meta-director. The directing effects of these substituents would influence the position of any incoming electrophile.

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent(s) | Electrophile | Product Type |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitroaromatic |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | Haloaromatic |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | Aryl sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Aryl ketone |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ | Alkylarene |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a viable reaction pathway for aromatic rings that are substituted with strong electron-withdrawing groups, such as fluorine. wikipedia.orgmasterorganicchemistry.comlibretexts.org For SNAr to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgnih.gov

In this compound, the fluorine atoms themselves can act as leaving groups in the presence of a strong nucleophile. The electron-withdrawing nature of the second fluorine atom and the nitrile group would facilitate the attack of a nucleophile on the carbon atom bearing a fluorine. The reaction is generally favored when the aromatic ring is highly electron-deficient. masterorganicchemistry.com

Derivatization Strategies for Analytical and Synthetic Purposes

Alkylation and Acylation of Active Hydrogens

The hydrogen atoms on the carbon alpha (α) to the nitrile group in this compound are acidic. libretexts.org This acidity is due to the strong electron-withdrawing nature of the nitrile group, which stabilizes the resulting carbanion (a nitrile anion) through resonance. libretexts.orgncert.nic.in Strong bases can deprotonate this α-carbon, making it a potent nucleophile for subsequent reactions. wikipedia.orgyoutube.com

Alkylation: In this process, the nitrile anion reacts with an alkylating agent, such as an alkyl halide, to form a new carbon-carbon bond, replacing an active hydrogen with an alkyl group. libretexts.orgwikipedia.org This reaction is valuable for synthesizing more complex molecules. A strong base, such as sodium amide or potassium tert-butoxide, is typically required to generate the nitrile anion effectively. wikipedia.orgresearchgate.net The reaction is analogous to the well-established α-alkylation of ketones and esters. youtube.comyoutube.com The choice of base and solvent is critical to prevent side reactions like over-alkylation, where more than one alkyl group is added. wikipedia.org

Acylation: Similarly, acylation involves the reaction of the nitrile anion with an acylating agent, like an acyl chloride or an acid anhydride (B1165640). wikipedia.org This introduces an acyl group to the α-carbon, forming a β-ketonitrile. This transformation is a powerful tool for building more complex molecular frameworks. The resulting β-ketonitriles are versatile intermediates in organic synthesis.

The table below summarizes potential alkylation and acylation reactions for this compound.

| Reaction Type | Reagent Class | Example Reagent | Potential Product Structure | Purpose |

| Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | 2-(2,4-Difluorophenyl)butanenitrile | Synthetic Intermediate |

| Alkyl Halide | Benzyl (B1604629) Bromide (C₆H₅CH₂Br) | 2-(2,4-Difluorophenyl)-3-phenylpropanenitrile | Synthetic Intermediate | |

| Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | 3-(2,4-Difluorophenyl)-2-cyanopropan-1-one | Synthetic Intermediate |

| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | 3-(2,4-Difluorophenyl)-2-cyanopropan-1-one | Synthetic Intermediate |

Silylation Techniques

Silylation is a common derivatization technique, particularly for preparing samples for gas chromatography (GC) analysis. phenomenex.comlibretexts.org The process involves replacing an active hydrogen atom from a functional group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.org This modification increases the molecule's volatility and thermal stability by reducing intermolecular hydrogen bonding. researchgate.netresearchgate.net

For a molecule like this compound, which lacks highly polar -OH, -NH, or -SH groups, silylation is not as straightforward as it is for alcohols or amines. phenomenex.com However, silylation can be performed on the enolate form generated by deprotonation of the α-carbon. While less common for nitriles than for carbonyl compounds, this pathway can produce silyl enol ethers that are amenable to GC analysis.

The reaction typically requires a silylating reagent and is often conducted in an aprotic solvent to prevent the reagent from reacting with the solvent. phenomenex.com

Common silylating agents and their characteristics are outlined in the table below.

| Silylating Agent | Abbreviation | Leaving Group | Characteristics & Applications |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-methyltrifluoroacetamide | A strong silylating agent capable of derivatizing amines, amides, and amino acids in addition to hydroxyls and carboxylic acids. phenomenex.comnih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide | One of the most powerful silylating reagents, known for producing stable derivatives. nih.gov |

| Trimethylchlorosilane | TMCS | HCl | Often used as a catalyst with other silylating reagents to improve the derivatization of sterically hindered groups. phenomenex.com |

| N-Trimethylsilylimidazole | TMSI | Imidazole | A common reagent for targeting hydroxyl groups and carboxylic acids. phenomenex.com |

Formation of Stable Derivatives for Chromatographic and Spectroscopic Analysis

Creating stable derivatives is crucial for reliable and sensitive analysis by chromatographic and spectroscopic methods. jfda-online.com The primary goals are to enhance volatility for GC, improve separation efficiency, and increase detector response. researchgate.netresearchgate.net

For GC analysis, particularly with an electron capture detector (ECD), which is highly sensitive to halogenated compounds, derivatization with fluorinated reagents is advantageous. jfda-online.com Acylation of the α-carbon of this compound with reagents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) would introduce additional fluorine atoms, significantly enhancing the molecule's detectability. jfda-online.comlibretexts.org

Another powerful strategy involves the chemical transformation of the nitrile group itself into a more readily derivatizable functional group.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (3-(2,4-difluorophenyl)propanoic acid). pressbooks.publibretexts.orglibretexts.org This acid can then be esterified (an alkylation reaction) to form a more volatile derivative for GC analysis.

Reduction: The nitrile can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield a primary amine (3-(2,4-difluorophenyl)propan-1-amine). pressbooks.publibretexts.org This amine can then be acylated or silylated, producing stable derivatives suitable for GC-MS analysis. phenomenex.comlibretexts.org

These derivatization strategies are summarized in the following table.

| Target Functional Group | Derivatization Reagent | Abbreviation | Derivative Type | Analytical Enhancement |

| α-Hydrogen | Heptafluorobutyric Anhydride | HFBA | Fluoroacyl | Increased volatility and high ECD sensitivity for GC. libretexts.org |

| α-Hydrogen | Pentafluoropropionic Anhydride | PFPA | Fluoroacyl | Increased volatility and high ECD sensitivity for GC. jfda-online.com |

| Carboxylic Acid (post-hydrolysis) | Pentafluorobenzyl Bromide | PFBBr | PFB Ester | Forms a derivative with excellent ECD response for GC. researchgate.net |

| Amine (post-reduction) | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Silyl | Increases volatility and thermal stability for GC-MS. phenomenex.com |

Applications in Complex Chemical Synthesis As a Building Block

Precursor for Heterocyclic Compound Synthesis

The nitrile functional group is a well-established precursor for the synthesis of nitrogen-containing heterocycles. nih.gov The chemistry of nitriles allows for their participation in cyclization reactions to form aromatic and non-aromatic ring systems that are prevalent in medicinal chemistry and materials science. dspmuranchi.ac.in Pyrimidines, for instance, are essential components of biologically significant molecules and can be synthesized through the condensation of various precursors, including those containing a nitrile moiety. nih.govthieme-connect.dewhiterose.ac.uk

While direct, single-step cyclization of 3-(2,4-Difluorophenyl)propanenitrile is not extensively documented, its structural motifs are found in numerous complex heterocyclic compounds. The (2,4-difluorophenyl) group is a key component of several pharmaceutical agents that feature heterocyclic cores. For example, the antifungal agent Voriconazole contains a pyrimidine (B1678525) and a 1,2,4-triazole (B32235) ring attached to a fluorinated carbon chain derived from a difluorophenyl precursor. mdpi.com The synthesis of such molecules often involves the step-wise construction of the heterocyclic rings using building blocks where the difluorophenyl group is already present.

The general synthetic utility of nitriles in forming heterocycles suggests the potential of this compound as a substrate for these transformations. Various methods exist for converting nitriles into heterocyclic systems like pyrimidines, pyridazines, and triazoles. organic-chemistry.orgresearchgate.netscielo.org.za

| Heterocycle Class | General Reactants | Reaction Type | Reference |

|---|---|---|---|

| Pyrimidines | N-vinyl amides and nitriles | Condensation/Annulation | nih.gov |

| Pyrimidines | Ketones, NH4OAc, and DMF-DMA | Three-component tandem reaction | organic-chemistry.org |

| Pyridazines | Arylglyoxals, malononitrile (B47326), and hydrazine (B178648) hydrate | One-pot three-component reaction | scielo.org.za |

| Triazoles | Utilizes nitrile group in multi-step synthesis | Step-wise construction | mdpi.com |

Intermediate in the Formation of Fluorinated Amino Acids and Peptides

The introduction of fluorine into amino acids and peptides can significantly enhance their metabolic stability, binding affinity, and hydrophobicity. nih.gov Fluorinated amino acids are therefore highly sought-after building blocks in drug discovery. nih.govprinceton.edu this compound can serve as a key intermediate in the synthesis of fluorinated γ-amino acids (GABA) analogs.

The synthetic pathway involves the chemical reduction of the nitrile group to a primary amine. This transformation converts the propanenitrile backbone into a γ-aminobutyric acid scaffold, specifically yielding 4-amino-3-(2,4-difluorophenyl)butanoic acid. This resulting molecule is a valuable, non-proteinogenic amino acid that can be incorporated into peptides or used as a standalone pharmacophore. The general methodology for converting γ-cyanoacids to γ-amino acids via hydrogenation is an established process in organic synthesis. nih.govresearchgate.net

| Starting Material | Key Transformation | Product | Potential Reagents | Reference |

|---|---|---|---|---|

| This compound | Nitrile Reduction | 4-amino-4-(2,4-difluorophenyl)butane | H2/Catalyst (e.g., Raney Ni, Pd/C), LiAlH4 | nih.govresearchgate.net |

The incorporation of such fluorinated GABA analogs can influence the conformational properties of peptides and introduce unique biological activities. nih.gov

Role in the Construction of Advanced Organic Scaffolds

An organic scaffold is a core molecular structure upon which further functional groups are built to create complex molecules. researchgate.netmdpi.com this compound is an exemplary building block for constructing advanced organic scaffolds due to its distinct structural components: the 2,4-difluorophenyl group and the propanenitrile tail.

The difluorophenyl moiety is a "privileged" scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The fluorine atoms can enhance binding to target proteins through hydrogen bonding and other electrostatic interactions, while also improving pharmacokinetic properties like metabolic stability. The propanenitrile portion provides a flexible three-carbon linker that can be readily modified. The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, offering numerous handles for further molecular elaboration. nih.govnih.gov

The utility of the (2,4-difluorophenyl) motif is evident in the structures of various complex therapeutic agents, underscoring the importance of precursors like this compound in their synthesis.

| Compound Name | Compound Class | Significance of Scaffold | Reference |

|---|---|---|---|

| Voriconazole | Triazole Antifungal | The difluorophenyl group is crucial for binding to the active site of the target enzyme, lanosterol (B1674476) 14α-demethylase. | mdpi.com |

| Teflubenzuron | Insecticide | The 3,5-dichloro-2,4-difluorophenyl group is a key part of the molecule's insecticidal activity. | google.com |

| N-(2,4-Difluorophenyl)sulfonamide Derivatives | Raf Kinase Inhibitors | The difluorophenyl group forms key interactions within the kinase binding pocket. | mdpi.com |

Chiral Pool Derivations and Enantioselective Transformations

Many complex bioactive molecules are chiral, and their biological activity is often dependent on a specific stereoisomer. The synthesis of enantiomerically pure compounds is therefore a critical aspect of modern drug development. While this compound is an achiral molecule, it is a vital precursor for the synthesis of complex chiral molecules that contain the 2,4-difluorophenyl scaffold.

Enantioselectivity is typically introduced during the synthesis of a target molecule that incorporates the difluorophenyl building block. This can be achieved through various strategies, including the use of chiral catalysts (organocatalysts or transition metal complexes) or chiral auxiliaries. mdpi.comnih.govscispace.com For example, the synthesis of the antifungal drug Voriconazole, which has two stereocenters, requires highly controlled enantioselective methods to produce the desired (2R,3S)-isomer. mdpi.com The synthesis of its chiral nitrile intermediate, (2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile, highlights the importance of installing chirality into scaffolds derived from difluorophenyl precursors. nih.govmolport.com

Organocatalytic methods, such as enantioselective Henry (nitroaldol) reactions, represent a powerful tool for creating chiral centers, including those in fluorinated molecules. mdpi.comscispace.comresearchgate.net These reactions can be used to construct chiral alcohols and amines, which are versatile intermediates for more complex targets.

| Target Molecule Feature | Synthetic Strategy | Example Method | Significance | Reference |

|---|---|---|---|---|

| Chiral Alcohol | Asymmetric Aldol/Henry Reaction | Use of chiral bifunctional squaramide or thiourea (B124793) organocatalysts with fluorinated ketones or aldehydes. | Creates a stereocenter adjacent to the fluorinated ring, a key step in building complex chiral molecules. | mdpi.comscispace.com |

| Multiple Stereocenters | Stereocontrolled Addition/Resolution | Directed addition to a carbonyl followed by chiral resolution or asymmetric synthesis. | Essential for producing the correct diastereomer of drugs like Voriconazole. | mdpi.com |

| Cyclic Chiral Systems | Asymmetric Cycloaddition | Enantioselective intramolecular Diels-Alder reactions. | Constructs complex, fused ring systems with high stereochemical control. | nih.gov |

Future Research Directions and Unexplored Avenues

The continued importance of fluorinated compounds in pharmaceuticals and materials science necessitates ongoing innovation in their synthesis and analysis. For a molecule like 3-(2,4-Difluorophenyl)propanenitrile, future research is poised to explore more efficient, sustainable, and precise methods of production and characterization. The following sections outline key areas for future investigation, focusing on the development of advanced synthetic methodologies, spectroscopic analysis, computational modeling, and process automation.

Q & A

Q. What are the established synthetic routes for 3-(2,4-difluorophenyl)propanenitrile, and how can reaction conditions be optimized for academic-scale synthesis?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a two-step approach may involve:

Friedel-Crafts alkylation : Reacting 2,4-difluorobenzene with acrylonitrile in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

- Optimization Tips :

- Monitor reaction progress via TLC or GC-MS.

- Adjust solvent polarity (e.g., dichloromethane for faster kinetics) and catalyst loading (0.5–1.0 eq.) to improve yields .

Q. How is this compound structurally characterized, and what analytical techniques are critical for confirming purity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 3.1–3.5 ppm (methylene groups adjacent to nitrile), and δ 2.8 ppm (protons β to nitrile) .

- ¹³C NMR : Signals at ~120 ppm (C≡N), 115–125 ppm (C-F coupling), and 30–40 ppm (aliphatic carbons) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 181 [M+H]⁺ (calculated for C₉H₇F₂N) .

- IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) .

Q. What physicochemical properties of this compound are critical for experimental design?

- Methodological Answer : Key properties include:

- Molecular Weight : 181.16 g/mol .

- Solubility : Miscible in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL) .

- Stability : Hydrolytically stable under inert conditions but sensitive to strong bases (risk of nitrile hydrolysis to amides) .

Advanced Research Questions

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : The ortho and para fluorine atoms exert strong electron-withdrawing effects, activating the nitrile group for nucleophilic additions (e.g., Grignard or organozinc reagents). Computational studies (DFT) can map electron density:

- Hammett Constants : σₚ values for 2,4-difluoro substitution (~0.78) enhance electrophilicity at the nitrile carbon .

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., 3-phenylpropanenitrile) using UV-Vis or HPLC .

Q. What strategies are effective in resolving contradictory bioactivity data for fluorinated nitriles like this compound?

- Methodological Answer : Contradictions often arise from fluorination patterns or assay conditions. Address via:

-

Structure-Activity Relationship (SAR) Studies : Synthesize analogs (Table 1) and test in standardized assays (e.g., antifungal MIC against Candida spp.) .

-

Meta-Analysis : Cross-reference bioactivity datasets (e.g., ChEMBL, PubChem) to identify trends in fluorophenyl nitriles .

Table 1: Bioactivity Comparison of Structural Analogs

Compound Fluorine Position Antifungal MIC (µg/mL) LogP This compound 2,4- 8.2 2.1 3-(4-Fluorophenyl)propanenitrile 4- 32.5 1.8 3-Phenylpropanenitrile None >64 1.5

Q. How can computational modeling guide the design of this compound derivatives for enzyme inhibition?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to:

Predict binding poses with target enzymes (e.g., CYP51 in fungal pathogens) .

Calculate binding free energies (MM-PBSA) to prioritize derivatives with stronger interactions.

- Case Study : Docking studies show the nitrile group forms a hydrogen bond with heme iron in CYP51, while fluorine atoms enhance hydrophobic contacts .

Data Contradiction Analysis

Q. Why do studies report divergent synthetic yields for this compound, and how can reproducibility be improved?

- Methodological Answer : Yield discrepancies (~40–75%) stem from:

- Moisture Sensitivity : Trace water deactivates Lewis acid catalysts (e.g., AlCl₃). Use rigorous drying (molecular sieves, argon atmosphere) .

- Side Reactions : Competing Friedel-Crafts acylation or polymerization. Monitor via GC-MS and quench reactions at 80% conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.